molecular formula C9H14N4O B8590662 2-(Morpholinomethyl)pyrimidin-4-amine

2-(Morpholinomethyl)pyrimidin-4-amine

Cat. No. B8590662
M. Wt: 194.23 g/mol
InChI Key: UWAWFUNCUBKXSF-UHFFFAOYSA-N
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Description

2-(Morpholinomethyl)pyrimidin-4-amine is a useful research compound. Its molecular formula is C9H14N4O and its molecular weight is 194.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(Morpholinomethyl)pyrimidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Morpholinomethyl)pyrimidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H14N4O

Molecular Weight

194.23 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)pyrimidin-4-amine

InChI

InChI=1S/C9H14N4O/c10-8-1-2-11-9(12-8)7-13-3-5-14-6-4-13/h1-2H,3-7H2,(H2,10,11,12)

InChI Key

UWAWFUNCUBKXSF-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2=NC=CC(=N2)N

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2-(chloromethyl)pyrimidin-4-amine 126 (30.0 g, 209 mmol), morpholine 63 (23.7 g, 272 mmol) and triethylamine (42.3 g, 418 mmol) in anhydrous ethanol (250 mL) was heated at reflux for 16 h. The solvent was removed in vacuo and methanol (400 mL), H2O (100 mL) and sodium bicarbonate (25.0 g) were added. Stirring was continued for 30 min. The mixture was concentrated and purified by flash chromatography (dichloromethane: methanol: triethylamine=100:8:0.5) to give 127 (25.0 g, 62% yield).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
23.7 g
Type
reactant
Reaction Step One
Quantity
42.3 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Yield
62%

Synthesis routes and methods II

Procedure details

Following a procedure from J. Chem. Soc. Perkin. Trans. I, 1996, 2925, 2-chloromethyl-pyrimidin-4-ylamine (0.35 g, Eur. Pat. Appl. EP 61318 A2, 1982; Eur. Pat. Appl. 60094 A2, 1982) was dissolved in ethanol (10 mL) and triethylamine (0.51 mL) and morpholine (0.21 mL) were added. The mixture was heated to reflux for 48 hours and was then allowed to cool and evaporated in vacuo. The residue was dissolved in ethyl acetate and washed with 3N NaOH saturated with NaCl. The aqueous layer was subsequently re-extracted 5 times with ethyl acetate and the combined organic layers were dried over Na2SO4, filtered and evaporated. Flash chromatography (ethyl acetate/methanol 8:2) furnished the desired product 2-morpholin-4-ylmethyl-pyrimidin-4-ylamine as a light brown solid (0.23 g). 1H NMR (δ, DMSO-d6): 7.99 (d, 1H), 6.79 (br s, 2H), 6.28 (d, 1H), 3.56-3.53 (m, 4H, 3.36 (s, 2H), 2.46-2.43 (m, 4H). MS (ESI): 194.9 (MH+).
Quantity
0.35 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.51 mL
Type
reactant
Reaction Step Two
Quantity
0.21 mL
Type
reactant
Reaction Step Two

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